2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine” are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly available in the literature .Scientific Research Applications
Antimicrobial and Anticancer Properties
One area of application is in the development of antimicrobial and anticancer agents. For instance, a study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were screened for antimicrobial activities. These compounds showed promising results against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, derivatives with estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines were synthesized, highlighting the compound's potential in cancer research (Parveen et al., 2017).
Lipo-Oxygenase Inhibition
Another study focused on the synthesis of new series of compounds as potential inhibitors of 15-lipo-oxygenase, an enzyme involved in the inflammatory process. This research underscores the compound's utility in developing anti-inflammatory drugs (Asghari et al., 2015).
Hypoglycemic Agents
The compound and its derivatives have also been evaluated as glucokinase activators, demonstrating significant efficacy in lowering glucose levels in mice. This indicates its potential application as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which are targets for diabetes treatment (Song et al., 2011).
Material Science Applications
In the field of material science, derivatives of this compound have been utilized to improve the thermal oxidation stability of polypropylene, showcasing its application in enhancing polymer properties (Ya & Yong, 2001).
Enzyme Inhibitory Activity
Research on pyrimidine derivatives has also uncovered their enzyme inhibitory activities, particularly against soybean 15-lipoxygenase. This enzyme is significant in the biosynthesis of leukotrienes, which are mediators of inflammation, suggesting potential applications in treating inflammatory diseases (Karimian et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTSEMFIVFVEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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